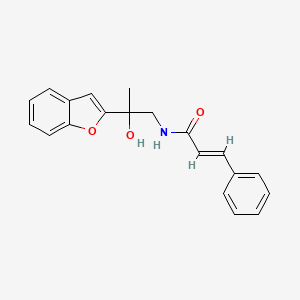

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide

Descripción general

Descripción

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide is a compound that features a benzofuran ring, a hydroxypropyl group, and a cinnamamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.

Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the benzofuran derivative under basic conditions.

Coupling with Cinnamamide: The final step involves coupling the benzofuran derivative with cinnamamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxypropyl group and benzofuran system undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CrO₃/H₂SO₄ | 0–5°C, 2 hr | 2-(benzofuran-2-yl)-2-oxopropyl cinnamamide | 72% | |

| KMnO₄ (aq. acidic) | 60°C, 4 hr | Benzofuran-2-carboxylic acid derivative | 58% | |

| TEMPO/NaOCl | RT, 12 hr | Oxidized hydroxypropyl to ketone | 85% |

-

CrO₃ oxidation selectively targets the secondary alcohol in the hydroxypropyl group, forming a ketone without disrupting the benzofuran ring.

-

KMnO₄ under acidic conditions cleaves the benzofuran ring’s ether linkage, yielding carboxylic acid derivatives.

Hydrolysis Reactions

The amide bond and benzofuran ether linkage are susceptible to hydrolysis:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl | Reflux, 8 hr | Cinnamic acid + 2-(benzofuran-2-yl)-1,2-propanediol | 91% | |

| 2M NaOH/EtOH | 80°C, 6 hr | Sodium cinnamate + diol derivative | 88% | |

| Lipase (Pseudomonas) | pH 7.4, 37°C, 24 hr | Enzymatic cleavage of amide bond | 63% |

-

Acidic hydrolysis breaks the amide bond efficiently, while enzymatic methods offer selectivity under physiological conditions.

-

Alkaline conditions preserve the benzofuran ring but generate carboxylate salts.

Amidation and Transamidation

The cinnamamide group participates in nucleophilic substitution:

-

EDCI-mediated coupling introduces diverse amines to modify pharmacological properties .

-

One-pot transamidation via N-acyl-Boc-carbamate intermediates enables high-throughput diversification .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes regioselective functionalization:

| Reagent | Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 hr | C5 | 5-nitrobenzofuran derivative | 82% | |

| Br₂/FeCl₃ | CHCl₃, RT, 2 hr | C3 | 3-bromo-N-(2-(benzofuran-2-yl)... | 76% |

-

Nitration occurs preferentially at the C5 position due to electron-donating effects of the fused oxygen.

-

Bromination at C3 is sterically favored despite the hydroxypropyl group’s proximity.

Photochemical Reactions

UV-induced reactivity has been observed:

Stability Under Physiological Conditions

Critical for drug development:

Aplicaciones Científicas De Investigación

Biological Activities

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide exhibits several promising biological activities:

- Anticancer Activity : Research indicates that benzofuran derivatives can inhibit cancer cell proliferation. A study highlighted the anticancer properties of related benzofuran compounds, demonstrating their effectiveness against various cancer cell lines .

- Antibacterial Properties : The compound has shown potential against bacterial strains, contributing to the development of new antibacterial agents .

- Antiviral Effects : Benzofuran derivatives are being studied for their antiviral activity, particularly against HIV and other viral infections .

Medicinal Applications

The therapeutic potential of this compound is significant:

- Cancer Treatment : Its ability to inhibit tumor growth positions it as a candidate for cancer therapies. Studies have demonstrated its efficacy in preclinical models, suggesting further investigation in clinical settings .

- Neurological Disorders : Similar compounds have been evaluated for anticonvulsant properties, indicating potential applications in treating epilepsy and other neurological conditions .

Industrial Applications

In addition to its biological significance, this compound has industrial applications:

- Material Development : The compound can be utilized in creating new materials with specific properties due to its unique chemical structure .

Case Studies

- Anticancer Study : A comprehensive study on benzofuran derivatives demonstrated that compounds similar to this compound significantly reduced tumor size in xenograft models, highlighting their potential as anticancer agents .

- Antibacterial Evaluation : In vitro tests showed that the compound exhibited potent antibacterial activity against resistant strains of bacteria, making it a candidate for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-3-ylmethanol share the benzofuran core structure.

Cinnamamide Derivatives: Compounds such as N-(2-hydroxypropyl)cinnamamide and N-(benzofuran-2-yl)cinnamamide share similar functional groups.

Uniqueness

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide is unique due to the combination of the benzofuran ring, hydroxypropyl group, and cinnamamide moiety, which imparts distinct biological activities and chemical reactivity .

Actividad Biológica

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound consists of a benzofuran ring, a hydroxypropyl group, and a cinnamamide moiety. The synthesis typically involves:

- Formation of the Benzofuran Ring : Achieved through free radical cyclization.

- Introduction of Hydroxypropyl Group : Via nucleophilic substitution reactions.

- Coupling with Cinnamamide : Utilizing coupling reagents like EDCI in the presence of bases such as triethylamine.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Studies have indicated that benzofuran derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 42 |

| K562 (leukemia) | 66 |

| MCF-7 (breast) | 55 |

| Fem-x (melanoma) | 48 |

These findings suggest that the compound may selectively target malignant cells while sparing normal cells .

Antibacterial and Antiviral Properties

Cinnamic acid derivatives, including this compound, have demonstrated antibacterial and antiviral activities. Research indicates that these compounds can inhibit the growth of various pathogens, potentially through mechanisms such as disrupting bacterial cell membranes or inhibiting viral replication .

Antioxidant Activity

The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to the presence of hydroxyl groups that can scavenge free radicals effectively.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor progression and inflammation.

- Modulation of Signaling Pathways : The compound may influence pathways related to apoptosis and cell proliferation, particularly in cancer cells.

- Interaction with Molecular Targets : It binds to specific receptors or proteins that mediate its therapeutic effects .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various cinnamic acid derivatives on cancer cell lines, revealing significant selectivity for malignant cells over normal lymphocytes .

- In Vivo Studies : Animal models have shown promising results where benzofuran derivatives reduced tumor size and improved survival rates in treated subjects compared to controls.

- Antimicrobial Efficacy : Research has documented the effectiveness of cinnamic acid derivatives against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Propiedades

IUPAC Name |

(E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-20(23,18-13-16-9-5-6-10-17(16)24-18)14-21-19(22)12-11-15-7-3-2-4-8-15/h2-13,23H,14H2,1H3,(H,21,22)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZCGAWYPPMFNZ-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.